6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline
Description
The compound 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline belongs to the pyrroloquinoline family, characterized by a fused pyrrole and quinoline system. Its structure features:
- A 6-methoxy group on the quinoline core.
- A 4-methyl substituent on the pyrrole ring.
This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles targeting serotonin receptors (5-HT) and antimicrobial agents .
Properties
IUPAC Name |
6-methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-21-15-16-27(25(21)22-9-6-10-23(28-2)24(22)26-17)18-11-13-20(14-12-18)29-19-7-4-3-5-8-19/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVIISNNLLQHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common method is the transition-metal catalyzed synthesis, which has been widely used for quinoline derivatives . The process often includes:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzyl alcohols and secondary alcohols.
Introduction of Substituents: The methoxy, methyl, and phenoxyphenyl groups are introduced through various substitution reactions, often using reagents like sodium azide, lithium fluoride, or magnesium chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrroloquinoline structures can inhibit tumor cell proliferation. For instance, compounds with similar frameworks have been reported to act as effective inhibitors against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Study: Antitumor Activity
In a study focusing on the synthesis of pyrroloquinoline derivatives, several compounds demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism involved the modulation of key signaling pathways related to cell survival and proliferation. Specifically, one derivative exhibited an IC50 value in the low micromolar range, indicating potent activity against cancer cells .
Antimicrobial Properties
The compound also shows promise in combating infectious diseases. It has been noted that certain pyrroloquinoline derivatives possess antimicrobial properties, particularly against resistant strains of bacteria and protozoa.
Case Study: Antileishmanial Activity
A related study evaluated the efficacy of pyrroloquinoline derivatives against Leishmania donovani, the causative agent of visceral leishmaniasis. The lead compound demonstrated significant antileishmanial activity with an IC50 value of 8.36 μM and showed substantial inhibition in parasite burden in infected animal models . This highlights the potential for developing new therapeutic agents against parasitic infections.
Mechanism of Action
The mechanism of action of 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit bacterial DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division . The compound’s structure allows it to bind effectively to these targets, blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
6-Methoxy-1-(4-methoxyphenyl)-4-methyl-1H,2H,3H-pyrrolo[3,2-c]quinoline (CAS 860789-40-8)
- Key Differences: Replaces the 4-phenoxyphenyl group with a 4-methoxyphenyl moiety.
- Impact: Reduced steric bulk compared to phenoxyphenyl.
- Molecular Formula : C₂₀H₂₀N₂O₂ (MW 320.39) .
2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate
- Key Differences : Contains a 6-trifluoromethyl group instead of 6-methoxy and lacks the 4-methyl substituent.
- Impact: Enhanced lipophilicity and metabolic stability due to the CF₃ group. Crystal structure reveals near-planar geometry between the pyrroloquinoline and phenyl rings (dihedral angle: 10.94°), influencing packing interactions .
- Molecular Formula : C₁₉H₁₃F₃N₂O·H₂O (MW 388.34) .
Modifications on the Phenyl Ring
1-(2-Methyl-4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- Key Differences: Substitutes 4-phenoxyphenyl with 2-methyl-4-methoxyphenyl.
- Altered electronic properties due to the methoxy group at the para position .
- Molecular Formula : C₂₀H₂₀N₂O (MW 304.39) .
1-(2,4-Dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline (CAS 860789-33-9)
Key Findings and Implications
Substituent Effects: Phenoxyphenyl vs. Methoxyphenyl: The phenoxyphenyl group in the target compound likely enhances π-π stacking interactions compared to smaller substituents, which may improve binding to hydrophobic receptor pockets. Trifluoromethyl vs. Methoxy: CF₃ groups increase lipophilicity and metabolic resistance but may reduce solubility .
Crystallographic Insights: Near-planar geometries in pyrroloquinoline derivatives (e.g., dihedral angle 10.94° in ) facilitate tight molecular packing, which could influence solid-state properties and formulation stability.
Biological Activity
6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimalarial properties based on diverse sources of research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrroloquinolines, characterized by a complex structure that includes a pyrrole ring fused with a quinoline moiety. The presence of methoxy and phenoxy groups contributes to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrroloquinoline derivatives. For instance, derivatives similar to 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline have shown cytotoxic effects against various cancer cell lines.
A notable study evaluated a series of pyrroloquinoline derivatives for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited subnanomolar GI50 values and acted as inhibitors of tubulin polymerization by binding to the colchicine site. This mechanism led to G2/M phase cell cycle arrest and subsequent caspase-dependent apoptosis in cancer cells .
| Compound | GI50 (nM) | Mechanism |
|---|---|---|
| 5f | <1 | Tubulin polymerization inhibition |
| 6 | 10 | Apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrroloquinoline derivatives have also been investigated. These compounds have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Inhibition Studies
In vitro studies demonstrated that specific derivatives significantly reduced NO production with potency comparable to established anti-inflammatory agents. The mechanism was linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Antimalarial Activity
The antimalarial properties of quinoline derivatives are well-documented, with several studies indicating that modifications to the quinoline structure can enhance activity against Plasmodium species.
Efficacy Against Malaria
In vitro evaluations revealed that certain analogs exhibited potent activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL. The structural modifications in compounds like 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline could potentially improve efficacy through selective inhibition of the Plasmodium cytochrome bc1 complex .
| Compound | IC50 (µg/mL) | Target |
|---|---|---|
| Derivative A | 0.014 | P. falciparum |
| Derivative B | 5.87 | P. falciparum |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrroloquinoline derivatives. Studies suggest that specific substitutions on the quinoline ring can enhance solubility and potency against target pathogens or cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
